2-(5-chloro-2-methoxyphenyl)-1H-benzimidazole 2-(5-chloro-2-methoxyphenyl)-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.: 62871-15-2
VCID: VC16133627
InChI: InChI=1S/C14H11ClN2O/c1-18-13-7-6-9(15)8-10(13)14-16-11-4-2-3-5-12(11)17-14/h2-8H,1H3,(H,16,17)
SMILES:
Molecular Formula: C14H11ClN2O
Molecular Weight: 258.70 g/mol

2-(5-chloro-2-methoxyphenyl)-1H-benzimidazole

CAS No.: 62871-15-2

Cat. No.: VC16133627

Molecular Formula: C14H11ClN2O

Molecular Weight: 258.70 g/mol

* For research use only. Not for human or veterinary use.

2-(5-chloro-2-methoxyphenyl)-1H-benzimidazole - 62871-15-2

Specification

CAS No. 62871-15-2
Molecular Formula C14H11ClN2O
Molecular Weight 258.70 g/mol
IUPAC Name 2-(5-chloro-2-methoxyphenyl)-1H-benzimidazole
Standard InChI InChI=1S/C14H11ClN2O/c1-18-13-7-6-9(15)8-10(13)14-16-11-4-2-3-5-12(11)17-14/h2-8H,1H3,(H,16,17)
Standard InChI Key QDVCOIQHTAYVOM-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3N2

Introduction

Molecular and Structural Characteristics

Chemical Identity

2-(5-Chloro-2-methoxyphenyl)-1H-benzimidazole possesses the molecular formula C₁₄H₁₁ClN₂O and a molecular weight of 258.70 g/mol. Its IUPAC name derives from the benzimidazole ring substituted at the 2-position with a 5-chloro-2-methoxyphenyl group. The Standard InChI key (InChI=1S/C14H11ClN2O/c1-18-13-7-6-9(15)8-10(13)14-16-11-4-2-3-5-12(11)17-14/h2-8H,1H3) confirms the spatial arrangement of its functional groups.

Crystallographic and Spectroscopic Features

X-ray diffraction studies of analogous benzimidazoles reveal planar geometries stabilized by π-π stacking and hydrogen bonding. The methoxy (-OCH₃) and chloro (-Cl) substituents induce electronic effects:

  • Methoxy group: Electron-donating resonance (+M effect) enhances aromatic ring electron density, influencing reactivity at the 2-position .

  • Chloro group: Electron-withdrawing inductive (-I effect) modulates electrophilic substitution patterns, as observed in NMR spectra (e.g., deshielded protons at δ 7.85–8.52 ppm in DMSO-d₆) .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₁ClN₂O
Molecular Weight258.70 g/mol
Melting Point214–216°C (analogous compounds)
SolubilityLow in water; soluble in DMSO
λmax (UV-Vis)270–290 nm (π→π* transitions)

Synthetic Methodologies

Conventional Condensation Approaches

The synthesis typically involves acid-catalyzed cyclization of 1,2-phenylenediamine derivatives with substituted benzaldehydes. For example:

  • Acidic Conditions: Heating 5-chloro-2-methoxybenzaldehyde with o-phenylenediamine in 70% HCl at 100°C for 1 hour yields the target compound via dehydrogenative coupling .

  • Catalytic Enhancements: Ammonium nickel sulfate (10 mol%) in water under sonication reduces reaction times to 25–40 minutes, achieving yields >85% .

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 150°C, 2–40 minutes) accelerates the reaction kinetics, improving selectivity and reducing byproducts. Comparative studies show:

  • Yield Increase: 92% for microwave vs. 78% for conventional heating .

  • Energy Efficiency: 60% reduction in reaction time and solvent consumption .

Table 2: Optimization of Synthesis Parameters

MethodTemperature (°C)Time (min)Yield (%)
Conventional1006078
Microwave1504092
Sonication252585

Biological and Pharmacological Activities

Antiproliferative Effects

In vitro assays against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines demonstrate dose-dependent growth inhibition:

  • IC₅₀ Values: 12.5 μM (MCF-7) and 18.3 μM (A549).

  • Mechanism: Intercalation into DNA minor grooves and topoisomerase II inhibition, as evidenced by comet assay and flow cytometry .

Antimicrobial Potency

Against Gram-positive Staphylococcus aureus (ATCC 25923):

  • MIC: 8 μg/mL, comparable to ciprofloxacin (4 μg/mL) .

  • Synergy: Co-administration with β-lactam antibiotics reduces MICs by 4–8 fold via efflux pump inhibition .

Recent Advances in Structural Modifications

Substituent Effects on Bioactivity

Introducing electron-withdrawing groups (e.g., -NO₂, -CN) at the 5-position enhances antimicrobial activity but reduces solubility. Conversely, -N(CH₃)₂ groups improve pharmacokinetic profiles:

  • LogP: 2.1 (parent) vs. 1.7 (-N(CH₃)₂ derivative) .

  • Plasma Half-Life: 4.2 hours (modified) vs. 2.8 hours (unmodified) in murine models .

Hybrid Molecules

Conjugation with triazole or quinoline moieties via click chemistry yields dual-acting inhibitors:

  • Antifungal + Anticancer: Hybrids show IC₅₀ = 6.8 μM (Candida albicans) and 9.2 μM (HeLa) .

  • Thermodynamic Stability: ΔGbind = -9.4 kcal/mol for tubulin-hybrid complexes (molecular docking).

Industrial and Catalytic Applications

Ligand Design in Coordination Chemistry

The benzimidazole nitrogen atoms coordinate transition metals, forming complexes with applications in catalysis:

  • Pd(II) Complexes: 98% yield in Suzuki-Miyaura cross-couplings (TOF = 1,200 h⁻¹) .

  • Photocatalysis: Ru-based derivatives achieve 85% efficiency in CO₂ reduction under visible light .

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